3-(苯并三唑-1-基)-N-[(Z)-1-(3-硝基苯基)乙烯基氨基]丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Benzotriazole derivatives are often synthesized via the Cu(I)-catalyzed azide–alkyne cycloaddition of steroidal alkynyl carboxamides and p-substituted benzyl azides1. This method has been used to synthesize several N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides1.Molecular Structure Analysis
The molecular structure of benzotriazole derivatives can be quite complex. They often involve a benzotriazole ring attached to various other functional groups1.Chemical Reactions Analysis
Unfortunately, I couldn’t find specific information on the chemical reactions of “3-(benzotriazol-1-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide”.科学研究应用
苯并三唑衍生物在金属钝化剂和感光材料中的应用
苯并三唑衍生物,如 5,5'-亚甲基双(苯并三唑),已被证明是制备多种金属钝化剂和感光材料的多功能中间体。为 5,5'-亚甲基双(苯并三唑) 开发的一种实用的合成方法突出了其在绿色化学中的重要性,强调了高效、环境友好的生产工艺 (Gu 等,2009)。
生物还原性抗癌剂
苯并三嗪衍生物替拉帕明 (TPZ) 是一种值得注意的生物还原性抗癌剂,对缺氧细胞表现出选择性毒性。其机制涉及单电子还原为自由基物质与 DNA 相互作用,造成显着损伤。当 TPZ 与顺铂和卡铂等化疗剂联合使用时,其疗效会进一步增强,这突出了苯并三嗪衍生物在癌症治疗中的治疗潜力 (Browning & Wang,1998)。
苯二氮卓类药物的环境影响和药代动力学
苯二氮卓类药物的药代动力学,包括其时间依赖性和在治疗精神分裂症中的治疗潜力,已经得到了广泛的研究。这些研究揭示了它们作用机制的重要方面、对某些脑通路的选择性影响以及对精神健康障碍中临床应用的总体影响。值得注意的是,研究表明,由于某些苯二氮卓类药物的选择性作用,它们引起锥体外系症状的发生率较低,这可能对设计更安全的治疗剂产生影响 (Grant & Fitton,1994)。
安全和危害
未来方向
The development of anticancer drugs based on naturally occurring biologically active substances is one of the most important objectives of modern medicinal chemistry1. Benzotriazole derivatives, such as the one you mentioned, could potentially be part of this research.
属性
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3/c1-12(13-5-4-6-14(11-13)23(25)26)18-20-17(24)9-10-22-16-8-3-2-7-15(16)19-21-22/h2-8,11H,9-10H2,1H3,(H,20,24)/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYZHLUWJVODLV-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)propanehydrazide | |
CAS RN |
478532-60-4 |
Source
|
Record name | 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N'-(1-(3-NITROPHENYL)ETHYLIDENE)PROPANOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。